molecular formula C13H19NO2 B12963404 (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid

Cat. No.: B12963404
M. Wt: 221.29 g/mol
InChI Key: HNKBZBRLVYQWKW-LBPRGKRZSA-N
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Description

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a propanoic acid group, and a 4-isopropylbenzyl group attached to the central carbon atom. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a 4-isopropylbenzyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

HNKBZBRLVYQWKW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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